- Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof, World Intellectual Property Organization, , ,

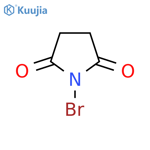

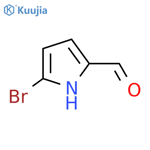

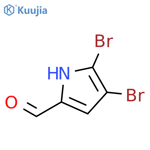

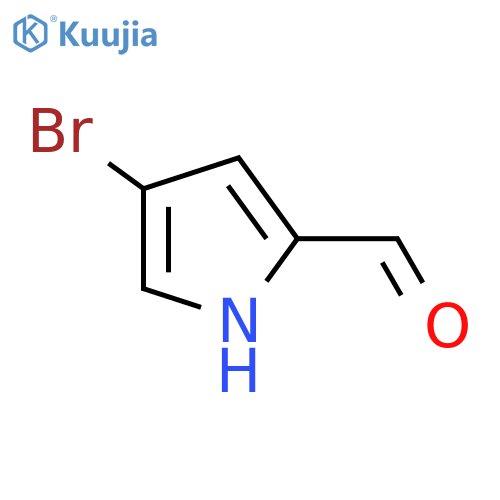

Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

931-33-9 structure

Produktname:4-Bromo-1H-pyrrole-2-carbaldehyde

4-Bromo-1H-pyrrole-2-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Bromo-1H-pyrrole-2-carbaldehyde

- 4-Bromo-2-pyrrolecarboxaldehyde

- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-

- 4-bromo-1H-Pyrrole-2-carboxaldehyde

- 4-BROMOPYROLE-2-CARBOXALDEHYDE

- 4-BROMOPYRROLE-2-CARBOXALDEHYDE

- 1H-Pyrrole-2-carboxaldehyde,4-bromo

- 4-bromo-2-formylpyrrole

- 4-bromo-pyrrole-2-carbaldehyde

- RFQYNGQAZZSGFM-UHFFFAOYSA-N

- 4-bromopyrrole-2-carbaldehyde

- BCP05404

- SBB088835

- 4-Bromo-1H-pyrrole-2-carbaldehyde #

- 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)

- Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)

- AKOS006230227

- SB63883

- DTXSID30344803

- SCHEMBL2362181

- CS-W020675

- MFCD02179586

- DB-079486

- SY031830

- Z1201621650

- PS-3316

- 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR

- 931-33-9

- EN300-182953

- AQ-405/40279458

-

- MDL: MFCD02179586

- Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H

- InChI-Schlüssel: RFQYNGQAZZSGFM-UHFFFAOYSA-N

- Lächelt: O=CC1NC=C(Br)C=1

Berechnete Eigenschaften

- Genaue Masse: 172.94800

- Monoisotopenmasse: 172.94763g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 1

- Komplexität: 96.4

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 32.9

- XLogP3: 1.2

Experimentelle Eigenschaften

- PSA: 32.86000

- LogP: 1.58970

4-Bromo-1H-pyrrole-2-carbaldehyde Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Inert atmosphere,2-8°C

4-Bromo-1H-pyrrole-2-carbaldehyde Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-Bromo-1H-pyrrole-2-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-10g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 98% | 10g |

¥396.00 | 2024-04-25 | |

| eNovation Chemicals LLC | K39302-25g |

4-bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 25g |

$874 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-25g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 98% | 25g |

¥915.00 | 2024-04-25 | |

| abcr | AB234458-5 g |

4-Bromo-1H-pyrrole-2-carboxaldehyde; . |

931-33-9 | 5 g |

€133.10 | 2023-07-20 | ||

| eNovation Chemicals LLC | D566555-250g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 250g |

$3000 | 2023-08-31 | |

| abcr | AB234458-10g |

4-Bromo-1H-pyrrole-2-carboxaldehyde; . |

931-33-9 | 10g |

€122.50 | 2025-02-19 | ||

| eNovation Chemicals LLC | D519508-1g |

4-BroMo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 1g |

$380 | 2024-05-24 | |

| Apollo Scientific | OR10388-1g |

4-Bromo-1H-pyrrole-2-carboxaldehyde |

931-33-9 | 1g |

£150.00 | 2023-06-14 | ||

| TRC | B686860-1g |

4-Bromo-2-pyrrolecarboxaldehyde |

931-33-9 | 1g |

$ 207.00 | 2023-04-18 | ||

| Apollo Scientific | OR10388-100mg |

4-Bromo-1H-pyrrole-2-carboxaldehyde |

931-33-9 | 100mg |

£15.00 | 2025-02-19 |

4-Bromo-1H-pyrrole-2-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C

Referenz

- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists, European Journal of Medicinal Chemistry, 2016, 113, 102-133

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

Referenz

- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions, Journal of Chemical Research, 2014, 38(10), 593-596

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 15 min, 0 °C

Referenz

- Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process, RSC Advances, 2021, 11(41), 25624-25627

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt

1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt

Referenz

- Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks, Journal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -70 °C; -70 °C; 1 h, -78 °C

1.2 Reagents: Hexane , Water ; -78 °C → rt

1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt

1.2 Reagents: Hexane , Water ; -78 °C → rt

1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt

Referenz

- Preparation of quinazoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Herstellungsverfahren 11

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; rt → -78 °C

1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C

1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt

1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C

1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt

Referenz

- Synthetic chlorins bearing auxochromes at the 3- and 13-positions, Journal of Organic Chemistry, 2006, 71(11), 4092-4102

Herstellungsverfahren 14

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -78 °C; 1 h, -78 °C

1.2 Reagents: Hexane , Water ; -78 °C → 0 °C

1.2 Reagents: Hexane , Water ; -78 °C → 0 °C

Referenz

- Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; rt

Referenz

- Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water

1.2 Reagents: Potassium bisulfate Solvents: Water

Referenz

- Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials, Journal of Medicinal Chemistry, 2015, 58(18), 7286-7309

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referenz

- Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams, Journal of Organic Chemistry, 2017, 82(18), 9350-9359

Herstellungsverfahren 20

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C

Referenz

- Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity, Chemistry - An Asian Journal, 2020, 15(19), 3059-3081

4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

4-Bromo-1H-pyrrole-2-carbaldehyde Verwandte Literatur

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde) Verwandte Produkte

- 380195-48-2((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-chlorobenzoate)

- 1822465-43-9(Methyl 2-amino-2-(4-bromo-3-nitrophenyl)acetate)

- 1354752-73-0((R)-Boc-3-benzyl-piperidine-3-carboxylic acid dcha)

- 2870666-61-6(1-Azaspiro[4.4]nonane, 7,7-difluoro- )

- 2229615-05-6(tert-butyl 4-(3-hydroxyazetidin-3-yl)methyl-3-methylpiperidine-1-carboxylate)

- 2228436-66-4(4-4-(methoxymethyl)phenyloxane-2,6-dione)

- 352460-41-4(1-(4-Ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride)

- 103554-44-5(9(10H)-Acridinone,2-(1,1-dimethylethyl)-)

- 6550-19-2((S)-(-)-Nicotine Mono Tartrate)

- 1281895-37-1(1-(Naphthalen-2-ylmethyl)pyrrolidin-3-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde

Reinheit:99%

Menge:100g

Preis ($):341.0